molecular formula C16H21NOS2 B6476840 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide CAS No. 2640889-32-1

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide

Cat. No.: B6476840
CAS No.: 2640889-32-1
M. Wt: 307.5 g/mol
InChI Key: JTBPJRFLHARIPU-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide is a synthetic organic compound characterized by a 2,2'-bithiophene core linked via an ethyl group to a 3,3-dimethylbutanamide moiety. The bithiophene unit confers π-conjugation and electronic delocalization, which are critical for optoelectronic applications or ligand-receptor interactions .

Properties

IUPAC Name

3,3-dimethyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS2/c1-16(2,3)11-15(18)17-9-8-12-6-7-14(20-12)13-5-4-10-19-13/h4-7,10H,8-9,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBPJRFLHARIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCC1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide is a compound that has garnered attention in various fields, particularly in organic electronics and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a bithiophene moiety linked to a 3,3-dimethylbutanamide structure via an ethyl chain. Its unique structure imparts specific electronic properties beneficial for applications in both organic electronics and biological systems.

The primary biological activity of this compound involves its role as a hole transport material (HTM) in perovskite solar cells (PSCs). It facilitates the transport of holes (positive charges), which is crucial for the efficiency of electricity generation in these devices. Additionally, it has shown potential interactions with biological targets that could lead to therapeutic applications.

Target Interactions

  • COX-2 Inhibition : The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), a target associated with inflammation and cancer progression. This suggests potential anti-inflammatory and anticancer properties.
  • NF-κB Pathway Modulation : It has been indicated that this compound may influence the NF-κB signaling pathway, which plays a significant role in immune response and cell survival. This modulation could be beneficial in cancer therapy by inhibiting tumor growth.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Inflammation Reduction : Experimental models have shown that this compound reduces inflammatory markers in cells exposed to pro-inflammatory stimuli, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Solubility : Its solubility characteristics are critical for its effectiveness as both an HTM and a therapeutic agent.
  • Stability : The compound's stability under various environmental conditions influences its performance in PSCs and biological systems.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKey Findings
This compoundStructureCOX-2 inhibition; HTM for PSCsEffective in reducing inflammation and cancer cell proliferation
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzamideSimilar without dimethyl groupLess effective COX-2 inhibitorAltered solubility affects performance
4-(Dimethylsulfamoyl)benzoic acidBenzamide precursorLimited anticancer activityUsed for synthetic applications

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide with Analogues

Compound Name Aromatic Core Amide Substituent Key Structural Differences References
This compound 2,2'-Bithiophene 3,3-Dimethylbutanamide Reference compound
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)cyclobutanecarboxamide 2,2'-Bithiophene Cyclobutanecarboxamide Smaller, strained cyclopropane ring
MMV1557817 (N-(2-(Hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-biphenyl-4-yl)ethyl)-3,3-dimethylbutanamide) Trifluorobiphenyl 3,3-Dimethylbutanamide Fluorinated biphenyl core; hydroxyamino group
N-{2-[2-(4-Chlorophenyl)-4-methylthiazol-5-yl]ethyl}-3-methylbutanamide 4-Chlorophenyl-thiazole 3-Methylbutanamide Thiazole ring; less branched alkyl chain
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (Natural Product) 2,2'-Bithiophene Hydroxy-methoxy-butynyl chain Alkyne substituent; no amide group

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

The 3,3-dimethylbutanamide group increases lipophilicity (predicted logP ~3.5–4.0) compared to linear-chain analogs like pentanamide (logP ~2.8–3.2) . This enhanced hydrophobicity may improve membrane permeability but reduce aqueous solubility, a trend observed in related bithiophene derivatives .

Thermal Stability

Compounds with branched amides, such as 3,3-dimethylbutanamide, often exhibit higher melting points (e.g., 140–180°C in ) compared to linear-chain derivatives due to reduced molecular flexibility .

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